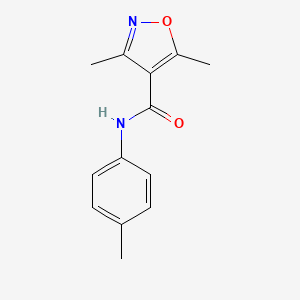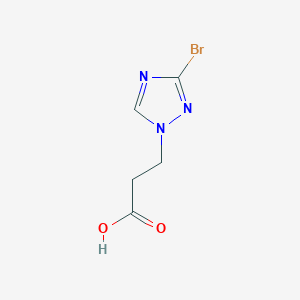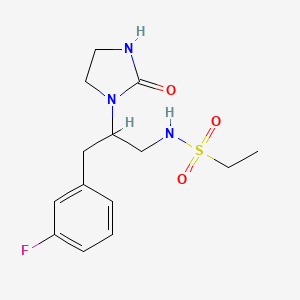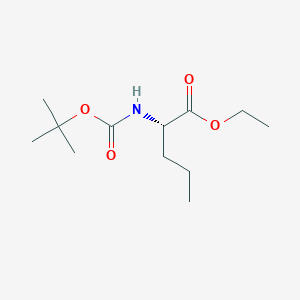![molecular formula C22H23N5 B2771185 N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902483-46-9](/img/structure/B2771185.png)
N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a compound that belongs to the class of triazole-fused heterocyclic compounds . These compounds are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of triazole-fused heterocyclic compounds often involves the use of eco-compatible catalysts and reaction conditions . An efficient approach to prepare such compounds starts from 1-azido-2-isocyanoarenes and terminal acetylenes or substituted acetaldehydes . A three-step reaction sequence has been used for the synthesis of alicyclic derivatives of quinazolinotriazolobenzodiazepine .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole-fused heterocyclic compounds can include the formation of four chemical bonds, including two C–C and two C–N bonds, consecutively without isolating the triazole intermediate . These triazo-fused products can be readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .科学的研究の応用
Anti-Tumor Activities
One of the key applications of derivatives similar to N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is in anti-tumor activities. Research has shown that compounds like [1,2,4]triazolo[1,5-a]pyrimidine derivatives, which are structurally related, demonstrate potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines (Ahmed, Ahmed, & Abdelhamid, 2014).
Potential Rapid-Onset Antidepressants
Compounds from the 4-amino[1,2,4]triazolo[4,3-a]quinoxalines class, which are structurally similar, have been shown to possess therapeutic potential as novel and rapid-acting antidepressant agents. They exhibit binding affinity to adenosine A1 and A2 receptors, which is crucial for their antidepressant properties (Sarges et al., 1990).
Antihistaminic Agents
A related compound, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, has been synthesized and identified as a new class of H(1)-antihistaminic agents. These agents have shown significant protection against histamine-induced bronchospasm in animal models, indicating their potential in treating allergic reactions (Alagarsamy, Shankar, & Murugesan, 2008).
Potential Treatment for Parkinson's Disease
Derivatives of triazoloquinazolines have shown promise as treatments for central nervous system diseases, particularly Parkinson's disease. This is due to their role as A2A receptor antagonists, which can potentially alleviate motor impairment symptoms associated with Parkinson's disease (Abdel-Magid, 2014).
Synthesis and Characterization for Various Applications
The compound has also been a focus in the synthesis and characterization of novel derivatives for various applications. For instance, the synthesis of 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones demonstrates the chemical versatility and potential for generating new compounds with varied applications (Shikhaliev et al., 2005).
作用機序
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction .
Mode of Action
It’s synthesized via a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . This suggests that the compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound might affect pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities . This suggests that N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine might have similar effects.
Action Environment
The synthesis of similar compounds has been achieved under eco-friendly conditions, suggesting that environmental factors might play a role in the compound’s synthesis and action .
将来の方向性
The future directions for research on “N-cyclohexyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar compounds could involve further exploration of their medicinal chemistry applications . This could include the development of more versatile and potentially eco-friendly synthetic protocols , as well as further investigation of their biological activities .
特性
IUPAC Name |
N-cyclohexyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-15-11-13-16(14-12-15)20-22-24-21(23-17-7-3-2-4-8-17)18-9-5-6-10-19(18)27(22)26-25-20/h5-6,9-14,17H,2-4,7-8H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQDOXGQFYJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2771104.png)

![3-amino-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2771106.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2771108.png)
![ethyl 4-[({[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771109.png)
![(2S)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2771110.png)

![Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate](/img/structure/B2771115.png)

![1-methyl-3-(3-methylbutyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2771119.png)


![8-(3,5-diethyl-1H-pyrazol-1-yl)-7-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2771123.png)

